

2-(3-Bromophenyl)succinic acid spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)succinic acid

Cat. No.: B151755

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An In-depth Technical Guide to the Spectral Analysis of **2-(3-Bromophenyl)succinic Acid**

Introduction

2-(3-Bromophenyl)succinic acid is a dicarboxylic acid derivative with significant applications in organic synthesis and pharmaceutical development.^{[1][2]} Its role as a versatile intermediate necessitates unambiguous structural characterization, for which spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides a detailed exploration of the expected spectral data for **2-(3-bromophenyl)succinic acid**, offering insights into data acquisition, interpretation, and the underlying scientific principles for researchers and professionals in drug development.

While a comprehensive public database of experimental spectra for this specific molecule is not readily available, this guide will present a detailed projection of its spectral characteristics. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of **2-(3-bromophenyl)succinic acid**, with its combination of an aromatic ring, a bromine substituent, and a succinic acid moiety, gives rise to a unique spectral fingerprint. Understanding the contribution of each part of the molecule is key to interpreting its spectra.

Caption: Molecular structure of **2-(3-bromophenyl)succinic acid**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(3-bromophenyl)succinic acid**, both ^1H and ^{13}C NMR will provide critical information about the aromatic and aliphatic protons and carbons.

^1H NMR Spectroscopy

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------|
| ~12.5 | br s | 2H | -COOH |
| ~7.6 | t | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
| ~7.3 | t | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~4.0 | t | 1H | CH |
| ~2.8 | dd | 1H | CH ₂ |
| ~2.6 | dd | 1H | CH ₂ |

Interpretation:

- **Carboxylic Acid Protons (-COOH):** A broad singlet is expected at a downfield chemical shift (~12.5 ppm) due to the acidic nature of these protons. The broadness is a result of hydrogen bonding and chemical exchange.
- **Aromatic Protons (Ar-H):** The 3-bromophenyl group will exhibit a complex splitting pattern in the aromatic region (~7.2-7.6 ppm). The bromine atom's electron-withdrawing nature and its meta position will influence the chemical shifts of the four aromatic protons.
- **Aliphatic Protons (CH and CH₂):** The methine proton (CH) adjacent to the aromatic ring is expected to appear as a triplet around 4.0 ppm. The diastereotopic methylene protons (CH₂)

of the succinic acid backbone will likely appear as a pair of doublets of doublets (dd) between 2.6 and 2.8 ppm, due to coupling with the methine proton.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-(3-bromophenyl)succinic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 or 500 MHz NMR spectrometer.
- **Data Acquisition:**
 - Tune and shim the spectrometer to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

^{13}C NMR Spectroscopy

Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------|
| ~174 | -COOH |
| ~172 | -COOH |
| ~142 | Ar-C |
| ~131 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~122 | Ar-C-Br |
| ~121 | Ar-CH |
| ~45 | CH |
| ~35 | CH ₂ |

Interpretation:

- Carbonyl Carbons (-COOH): Two distinct signals are expected in the downfield region (172-174 ppm) for the two carboxylic acid carbons.
- Aromatic Carbons (Ar-C): Six signals are anticipated in the aromatic region (121-142 ppm). The carbon attached to the bromine (C-Br) will be shifted to a higher field compared to the other substituted carbon due to the heavy atom effect.
- Aliphatic Carbons (CH and CH₂): The methine carbon (CH) is expected around 45 ppm, while the methylene carbon (CH₂) should appear further upfield at approximately 35 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: A 400 or 500 MHz NMR spectrometer equipped with a broadband probe.
- Data Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Set a spectral width of approximately 240 ppm.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Caption: Generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (Solid State, KBr pellet)

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|--|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Weak | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~900 | Broad | O-H bend (Carboxylic acid dimer) |
| ~780 | Strong | C-H bend (Aromatic, meta-substitution) |
| ~550 | Medium | C-Br stretch |

Interpretation:

- The most prominent feature will be a very broad O-H stretching band from 3300-2500 cm^{-1} and a strong C=O stretching absorption around 1700 cm^{-1} , characteristic of a carboxylic acid dimer.^{[3][4]}
- Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches will be just below 3000 cm^{-1} .
- The C-Br stretch is expected in the fingerprint region, around 550 cm^{-1} .

Experimental Protocol: IR Spectroscopy (KBr Pellet)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **2-(3-bromophenyl)succinic acid** with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 288/290 | Moderate | [M] ⁺ (Molecular ion) |
| 271/273 | Low | [M-OH] ⁺ |
| 243/245 | Low | [M-COOH] ⁺ |
| 183/185 | High | [C ₇ H ₆ Br] ⁺ |
| 155/157 | Moderate | [C ₆ H ₄ Br] ⁺ |
| 117 | Moderate | [C ₄ H ₅ O ₄] ⁺ (Succinic acid fragment) |

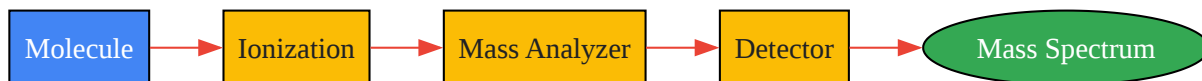
Interpretation:

- **Molecular Ion Peak:** A characteristic pair of peaks at m/z 288 and 290 with an approximate 1:1 intensity ratio will be observed for the molecular ion [M]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
- **Fragmentation Pattern:**
 - Loss of a hydroxyl radical (-OH) would give fragments at m/z 271/273.
 - Loss of a carboxyl group (-COOH) would result in fragments at m/z 243/245.
 - The base peak is likely to correspond to the stable bromotropylium ion at m/z 183/185.
 - A fragment corresponding to the bromophenyl cation at m/z 155/157 is also expected.

Experimental Protocol: Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- **Ionization:** Use electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.



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Caption: Simplified workflow for mass spectrometry.

Conclusion

The comprehensive spectral analysis of **2-(3-bromophenyl)succinic acid** through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating confident structural assignment and purity assessment.

References

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- To cite this document: BenchChem. [2-(3-Bromophenyl)succinic acid spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151755#2-3-bromophenyl-succinic-acid-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b151755#2-3-bromophenyl-succinic-acid-spectral-data-nmr-ir-ms)

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